1H-Indole-2-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165230. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

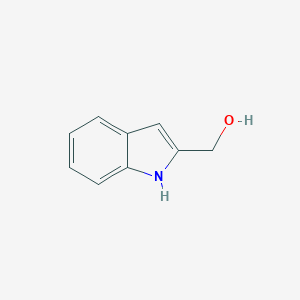

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEANGGQJOWRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179366 | |

| Record name | 1H-Indole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24621-70-3 | |

| Record name | 1H-Indole-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024621703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24621-70-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Versatile Building Block: A Technical History of 1H-Indole-2-methanol

For Immediate Release

A deep dive into the historical synthesis, characterization, and early investigations of 1H-Indole-2-methanol, a foundational molecule in modern medicinal chemistry and drug discovery. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, charting the journey from its conceptual synthesis to its establishment as a key chemical intermediate.

From Theory to Benchtop: The First Synthesis

The history of this compound is intrinsically linked to the development of synthetic methodologies for the broader class of indole compounds. While a singular "discovery" paper for this specific alcohol is not readily apparent in the annals of chemical literature, its first synthesis can be logically traced to the application of newly discovered reducing agents to a well-established precursor, indole-2-carboxylic acid.

The Reissert indole synthesis , first reported in 1897, provided a reliable route to indole-2-carboxylic acids. This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization. For decades, this remained a cornerstone of indole chemistry.

The advent of lithium aluminum hydride (LiAlH₄) in the mid-20th century revolutionized organic synthesis, offering a potent and selective means of reducing carboxylic acids and their esters to primary alcohols. The first documented synthesis of this compound appears to be a direct consequence of this development. A 1945 paper by Johnson et al. is cited in later literature as demonstrating the reduction of ethyl indole-2-carboxylate to this compound using this powerful new reagent.[1] This transformation marked the first time this versatile building block became readily accessible for further study and derivatization.

Chemical Characteristics and Early Data

Early characterization of this compound relied on classical analytical techniques. The compound is a stable, crystalline solid at room temperature.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | |

| Melting Point | 72-78 °C | |

| CAS Number | 24621-70-3 |

Experimental Protocols: A Historical Perspective

The foundational methods for the preparation of this compound can be understood as a two-stage process, rooted in classical indole chemistry and modernized by mid-century advances in reduction techniques.

Stage 1: Synthesis of Indole-2-carboxylic Acid via Reissert Synthesis

The Reissert synthesis remains a classic and historically significant method for the preparation of the key precursor to this compound.

Reaction: o-Nitrotoluene reacts with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form ethyl o-nitrophenylpyruvate. This intermediate then undergoes reductive cyclization, typically using a reducing agent like zinc dust in acetic acid, to yield indole-2-carboxylic acid.

Illustrative Protocol (based on classical Reissert conditions):

-

Condensation: o-Nitrotoluene is treated with diethyl oxalate in an ethanolic solution of sodium ethoxide. The reaction mixture is typically stirred at room temperature for an extended period to ensure complete formation of the ethyl o-nitrophenylpyruvate sodium salt.

-

Reductive Cyclization: The intermediate salt is then subjected to reduction. A common historical method involves the use of ferrous sulfate in an aqueous ammonia solution or zinc dust in glacial acetic acid. The reaction mixture is heated to facilitate the reduction of the nitro group and subsequent intramolecular cyclization.

-

Isolation: Upon cooling, the indole-2-carboxylic acid precipitates from the reaction mixture and can be isolated by filtration.

Stage 2: Reduction to this compound

The crucial step in the historical synthesis of this compound is the reduction of the carboxylic acid or its ester. The introduction of lithium aluminum hydride was a significant advancement over older, less efficient methods.

Reaction: Indole-2-carboxylic acid or its ethyl ester is reduced with lithium aluminum hydride in an anhydrous ethereal solvent.

Illustrative Protocol (based on early LiAlH₄ reductions):

-

Setup: A solution of indole-2-carboxylic acid (or its ethyl ester) in anhydrous diethyl ether or tetrahydrofuran is prepared in a flask equipped with a dropping funnel and a condenser, under an inert atmosphere (e.g., nitrogen).

-

Reduction: A solution of lithium aluminum hydride in the same anhydrous solvent is slowly added to the indole-2-carboxylate solution with stirring. The reaction is often exothermic and may require cooling.

-

Quenching: After the reaction is complete, the excess lithium aluminum hydride is carefully quenched by the slow addition of water or an aqueous solution of a salt (e.g., sodium sulfate).

-

Workup and Isolation: The resulting aluminum salts are filtered off, and the organic layer is separated, dried, and the solvent evaporated to yield crude this compound. The product can then be purified by recrystallization.

Early Biological Investigations: A Foundation for the Future

While extensive early pharmacological studies specifically on this compound are not prominent in the literature, the broader indole nucleus was of immense interest to medicinal chemists from the early 20th century. The discovery of the biological importance of tryptophan, serotonin, and auxin, all containing the indole scaffold, spurred research into the activities of simpler indole derivatives. It is highly probable that this compound was synthesized and screened as part of these broader exploratory programs, serving as a foundational data point in the structure-activity relationship studies of indole-based compounds. Its role as a versatile intermediate for the synthesis of more complex, biologically active molecules was undoubtedly its most significant early contribution.

Conclusion

The history of this compound is a clear example of how advancements in synthetic methodology directly enable the exploration of new chemical space. The logical and practical union of the classical Reissert indole synthesis with the modern reducing power of lithium aluminum hydride gave birth to a molecule that has become a staple in the synthesis of pharmaceuticals, agrochemicals, and materials. This technical guide provides a historical and practical foundation for understanding this important chemical entity, offering valuable context for today's researchers who continue to build upon this rich chemical legacy.

References

Spectroscopic Profile of 1H-Indole-2-methanol: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1H-Indole-2-methanol, a key intermediate in the synthesis of various biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the Mass Spectrometry data is derived from experimental spectra of the compound, the NMR and IR data are based on established values for indole derivatives and theoretical predictions, providing a reliable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.10 | br s | 1H | N-H |

| ~7.60 | d | 1H | H-4 |

| ~7.35 | d | 1H | H-7 |

| ~7.15 | t | 1H | H-5 |

| ~7.10 | t | 1H | H-6 |

| ~6.40 | s | 1H | H-3 |

| ~4.80 | s | 2H | -CH₂OH |

| ~1.60 | br s | 1H | -OH |

Table 2: ¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ) ppm | Carbon Atom |

| ~138.0 | C-2 |

| ~136.5 | C-7a |

| ~128.5 | C-3a |

| ~122.0 | C-6 |

| ~121.0 | C-4 |

| ~120.0 | C-5 |

| ~110.5 | C-7 |

| ~101.0 | C-3 |

| ~57.0 | -CH₂OH |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3400 | Strong, Broad | O-H Stretch | Alcohol |

| ~3350 | Medium | N-H Stretch | Indole N-H |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950-2850 | Medium | C-H Stretch | Aliphatic C-H (-CH₂-) |

| ~1620 | Medium | C=C Stretch | Aromatic C=C |

| ~1460 | Medium | C=C Stretch | Aromatic C=C |

| ~1240 | Medium | C-O Stretch | Alcohol |

| ~1220 | Medium | C-N Stretch | Aromatic Amine |

| ~740 | Strong | C-H Bend | Ortho-disubstituted Benzene |

Mass Spectrometry (MS)

Table 4: GC-MS Fragmentation Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 147 | 100 | [M]⁺ (Molecular Ion) |

| 118 | 85 | [M - CHO]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 89 | 35 | [M - CHO - HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and improve the signal-to-noise ratio. Parameters such as acquisition time, relaxation delay, and number of scans are optimized for the specific experiment.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of this compound in a volatile organic solvent is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: In the mass spectrometer, the sample molecules are ionized, typically using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process creates a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like this compound can be visualized as follows:

Caption: Workflow of Spectroscopic Analysis for this compound.

Quantum Chemical Blueprint of 1H-Indole-2-methanol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 1H-Indole-2-methanol, a key heterocyclic compound with significant potential in medicinal chemistry. By leveraging computational methodologies, we can elucidate the electronic structure, spectroscopic properties, and reactivity of this molecule, offering critical insights for rational drug design and development. This document summarizes key quantitative data, outlines detailed experimental and computational protocols, and visualizes essential workflows and concepts.

Molecular Properties and Computational Summary

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful lens to inspect the molecular characteristics of this compound. These calculations offer valuable data on the molecule's geometry, electronic properties, and vibrational modes.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | PubChem[1] |

| Molecular Weight | 147.17 g/mol | PubChem[1], Sigma-Aldrich[2] |

| IUPAC Name | (1H-indol-2-yl)methanol | PubChem[1] |

| CAS Number | 24621-70-3 | PubChem[1], Sigma-Aldrich[2], Thermo Fisher Scientific |

| Physical Form | Solid (White to light yellow to tan) | Sigma-Aldrich[2], Thermo Fisher Scientific |

| Melting Point | 72-78 °C | Sigma-Aldrich[2], Thermo Fisher Scientific |

Computational and Experimental Protocols

A synergistic approach combining computational modeling with experimental validation is crucial for a thorough understanding of this compound.

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. A typical workflow for analyzing indole derivatives involves:

-

Geometry Optimization: The initial 3D structure of this compound is optimized to find its lowest energy conformation. This is commonly performed using functionals like B3LYP or M06-2X with a suitable basis set, such as 6-311++G(d,p).[3]

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MESP) Mapping: An MESP surface is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.

Experimental Protocol: FT-IR Spectroscopy

Experimental validation of the calculated vibrational frequencies is typically achieved through Fourier-Transform Infrared (FT-IR) spectroscopy.

-

Sample Preparation: A small amount of solid this compound is finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, a thin film can be prepared.

-

Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Spectral Analysis: The experimental spectrum is compared with the theoretically predicted vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.

Structural and Vibrational Analysis

Table 2: Representative Theoretical Vibrational Frequencies for Indole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Calculated) | Corresponding Experimental Region (cm⁻¹) |

| N-H Stretch | ~3500 | 3400-3500 |

| C-H Stretch (Aromatic) | 3100-3200 | 3000-3100 |

| C=C Stretch (Aromatic) | 1500-1650 | 1450-1620 |

| C-N Stretch | 1200-1350 | 1200-1350 |

| O-H Stretch | ~3600 | 3200-3600 (broad) |

| C-O Stretch | ~1050 | 1000-1260 |

Note: These are representative values based on general knowledge of indole and alcohol vibrational modes and are not from a specific calculation on this compound.

The experimental FT-IR spectrum of the parent indole molecule shows a characteristic N-H stretching vibration around 3406 cm⁻¹ and aromatic C=C stretching bands between 1508 cm⁻¹ and 1577 cm⁻¹.[4] For this compound, one would also expect to see a distinct, likely broad, O-H stretching band from the methanol group, typically in the 3200-3600 cm⁻¹ region, and a C-O stretching vibration.

Frontier Molecular Orbitals and Reactivity

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability.

Table 3: Illustrative HOMO-LUMO Energies for Indole Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| Indole | -5.58 | -0.11 | 5.47 | DFT/B3LYP/6-31G |

| 2-Methylindole | -5.42 | -0.05 | 5.37 | DFT/B3LYP/6-31G |

Note: These values are for illustrative purposes and are based on typical DFT calculations for indole and a closely related derivative. The actual values for this compound would require specific calculations.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For this compound, the presence of the electron-donating hydroxyl group at the 2-position is expected to influence the energies of the frontier orbitals compared to the parent indole. The HOMO is typically localized over the π-system of the indole ring, while the LUMO is also distributed over the aromatic system.

Molecular Electrostatic Potential (MESP)

The MESP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP surface of this compound would reveal:

-

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atom of the hydroxyl group and potentially on the indole ring's π-system.

-

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the N-H group and the hydrogen of the O-H group are expected to be regions of high positive potential.

Understanding the MESP is critical for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.

Implications for Drug Development

The quantum chemical characterization of this compound provides a rational basis for its application in drug discovery.

-

Structure-Activity Relationship (SAR) Studies: By calculating the properties of various substituted derivatives of this compound, researchers can build robust SAR models to guide the synthesis of more potent and selective drug candidates.

-

Molecular Docking: The optimized geometry and charge distribution obtained from quantum chemical calculations can be used as input for molecular docking simulations to predict the binding affinity and orientation of this compound and its analogs within the active site of a target protein.

-

Pharmacophore Modeling: The MESP and the distribution of hydrogen bond donors and acceptors can be used to develop pharmacophore models, which define the essential features required for biological activity.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the in-depth characterization of this compound at the molecular level. While a dedicated, comprehensive computational study on this specific molecule is yet to be widely published, the principles and methodologies outlined in this guide, drawn from research on closely related indole derivatives, offer a robust framework for its investigation. The insights gained from such studies into the structural, electronic, and vibrational properties of this compound are invaluable for guiding its synthetic modification and for the rational design of novel therapeutic agents.

References

Unveiling the Solid-State Architecture of 1H-Indole-2-methanol: A Crystallographic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 1H-Indole-2-methanol (I2M), a key heterocyclic compound relevant in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting physicochemical properties, guiding polymorphism screening, and informing rational drug design. This document outlines the crystallographic parameters, molecular conformation, and intermolecular interactions of this compound, supported by detailed experimental protocols and data visualization.

Crystal Structure Analysis

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The analysis reveals that the compound crystallizes in a monoclinic system, which is a common crystal system for organic molecules.

Crystal System and Space Group

This compound crystallizes in the monoclinic crystal system with the space group P2/c.[1] The asymmetric unit of the crystal lattice contains two crystallographically independent molecules of this compound.[1]

Molecular Conformation and Disorder

A notable feature of the this compound crystal structure is the presence of two different conformations of the molecule within the asymmetric unit.[1] These conformers are distinguished by the orientation of the hydroxyl group relative to the indole ring. The conformation is defined by the torsion angle N1–C2–C10–O1, which is 61.5(3)° for one molecule, described as a gauche+ conformation, and -175.5(2)° for the other, corresponding to a trans conformation.[1]

Furthermore, the crystal structure exhibits disorder related to the positions of the hydrogen atoms of the hydroxyl groups (O1 and O1A).[1] This disorder is situated around a crystallographic twofold symmetry axis, leading to the assignment of an occupancy factor of 0.5 for these hydrogen atoms.[1]

Intermolecular Interactions

The crystal packing of this compound is stabilized by a network of intermolecular interactions. Like other indole derivatives, it is anticipated that the structure is influenced by N–H···π interactions and hydrogen bonding involving the hydroxyl group. The analysis of similar indole structures reveals that a common packing motif is the "herringbone" arrangement, where molecules are stacked at an angle to each other.

Data Presentation

The quantitative data derived from the single-crystal X-ray diffraction analysis of this compound are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₉H₉NO |

| Formula Weight | 147.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Temperature | Data collected at low temperature (typically 100 K) |

| Wavelength | MoKα (λ = 0.71073 Å) or CuKα (λ = 1.54184 Å) |

Table 2: Selected Torsion Angles (°)

| Atoms | Angle (°) | Conformation |

| N1–C2–C10–O1 (Molecule 1) | 61.5(3) | gauche+ |

| N1–C2–C10–O1 (Molecule 2) | -175.5(2) | trans |

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages, from sample preparation to data analysis.

Synthesis and Crystallization

This compound is a commercially available compound. For the purpose of single-crystal X-ray diffraction, high-purity material is required. Single crystals suitable for diffraction experiments can be grown by various methods, with slow evaporation from a suitable solvent being a common technique for small organic molecules.

Protocol for Crystallization (Slow Evaporation):

-

A nearly saturated solution of this compound is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane). The choice of solvent can influence the resulting crystal habit.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a loosely covered container (e.g., a vial covered with perforated parafilm) to allow for the slow evaporation of the solvent at a constant temperature.

-

Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals of this compound are formed.

-

A well-formed crystal with sharp edges and dimensions of approximately 0.1-0.3 mm is selected for X-ray diffraction analysis.

X-ray Data Collection

Single-crystal X-ray diffraction data are collected on a diffractometer equipped with a monochromatic X-ray source (typically MoKα or CuKα radiation) and a sensitive detector.

Protocol for Data Collection:

-

A suitable crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone oil) and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations.

-

The crystal is centered in the X-ray beam.

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame exposed to the X-ray beam for a specific duration.

-

The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied.

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure, yielding the final atomic coordinates and displacement parameters.

Protocol for Structure Solution and Refinement:

-

The space group is determined from the systematic absences in the diffraction data.

-

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

-

The structural model is refined against the experimental diffraction data using a full-matrix least-squares method.

-

Non-hydrogen atoms are typically refined with anisotropic displacement parameters.

-

Hydrogen atoms are located from the difference Fourier map or placed in calculated positions and refined using a riding model.

-

The final refinement converges to a stable model with low residual factors (R-factors), indicating a good agreement between the calculated and observed structure factors.

Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

Conclusion

The crystal structure of this compound is characterized by a monoclinic unit cell containing two distinct molecular conformations. The presence of these conformers and the disorder in the hydroxyl hydrogen positions highlight the conformational flexibility of the molecule, which can be influenced by the crystal packing forces. The detailed understanding of its solid-state structure, as presented in this guide, is essential for its application in the development of new pharmaceutical agents and functional organic materials. The provided protocols offer a standardized approach for the crystallographic analysis of this and related indole derivatives.

References

An In-depth Technical Guide to the Thermal Stability of 1H-Indole-2-methanol

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

1H-Indole-2-methanol is a versatile building block in medicinal chemistry and drug development. A thorough understanding of its thermal stability is paramount for defining safe handling, storage, and processing parameters, particularly in applications such as melt crystallization, formulation, and stability testing. This technical guide provides a comprehensive overview of the thermal properties of this compound. Due to the limited availability of specific experimental data for this compound, this document outlines generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and presents inferred thermal behavior based on the analysis of structurally related indole derivatives. This guide also illustrates a plausible thermal decomposition pathway for this compound.

Introduction

The indole scaffold is a privileged structure in a vast array of biologically active compounds. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal properties of such compounds. TGA provides quantitative information about changes in mass with temperature, indicating decomposition and degradation, while DSC measures the heat flow associated with thermal transitions like melting and crystallization. This guide aims to provide a foundational understanding of the thermal stability of this compound for professionals in the pharmaceutical sciences.

Predicted Thermal Properties of this compound

The following table summarizes the expected thermal properties of this compound. It is crucial to note that these values are estimations and should be confirmed by experimental analysis.

| Thermal Property | Predicted Value/Range | Analytical Technique | Notes |

| Melting Point (Tm) | 72 - 78 °C | DSC | Endothermic event. |

| Onset of Decomposition (Tonset) | > 150 °C | TGA | Dependent on heating rate and atmosphere. |

| Major Decomposition Step | 150 - 300 °C | TGA | Likely involves the loss of the hydroxymethyl group. |

| Final Residue at 600°C (Inert Atmosphere) | < 10% | TGA | Expected to be primarily char. |

Experimental Protocols

The following sections describe generalized methodologies for conducting the thermogravimetric analysis and differential scanning calorimetry of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A standard thermogravimetric analyzer with a high-precision balance and a furnace capable of reaching at least 600 °C is required. The instrument should allow for precise control of the heating rate and atmosphere.

Sample Preparation: The this compound sample should be in a powdered form to ensure uniform heat distribution. A sample mass of 5-10 mg is typically used.

Experimental Parameters:

| Parameter | Value | Rationale |

| Temperature Range | Ambient to 600 °C | To ensure complete decomposition and characterization of all thermal events. |

| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. |

| Atmosphere | Nitrogen (Inert) | To prevent oxidative decomposition. Flow rate of 20-50 mL/min. |

| Crucible | Alumina or Platinum | Chemically inert and stable at high temperatures. |

Procedure:

-

Tare the TGA balance with an empty crucible.

-

Accurately weigh 5-10 mg of the this compound sample into the crucible.

-

Place the crucible in the TGA instrument.

-

Purge the furnace with nitrogen gas for at least 15 minutes to establish an inert atmosphere.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of this compound.

Instrumentation: A differential scanning calorimeter equipped with a cooling accessory.

Sample Preparation: A small amount of the powdered sample (2-5 mg) is hermetically sealed in an aluminum pan.

Experimental Parameters:

| Parameter | Value | Rationale |

| Temperature Program | Heat from 25 °C to 100 °C, cool to 25 °C, and reheat to 100 °C. | The first heating scan provides information on the initial sample. The cooling and second heating scans can reveal information about crystallization and polymorphism. |

| Heating/Cooling Rate | 10 °C/min | A standard rate for good resolution of thermal events. |

| Atmosphere | Nitrogen (Inert) | To prevent oxidation. Flow rate of 20-50 mL/min. |

| Crucible | Aluminum (hermetically sealed) | To contain the sample and prevent sublimation. |

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Accurately weigh 2-5 mg of the this compound sample into an aluminum pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Execute the temperature program under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to determine the melting point (onset and peak temperature) and the enthalpy of fusion.

Plausible Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to be a complex process involving multiple steps. Based on the chemical structure and the known thermal behavior of indole derivatives, a plausible initial decomposition pathway is proposed. This pathway involves the initial loss of the hydroxymethyl group, followed by the subsequent degradation of the indole ring.

Caption: Plausible thermal decomposition pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Caption: General experimental workflow for thermal analysis.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the thermal stability of this compound. While specific experimental data is lacking, the provided generalized protocols for TGA and DSC, along with the inferred thermal properties and a plausible decomposition pathway, offer a solid foundation for researchers, scientists, and drug development professionals. It is strongly recommended that the thermal behavior of this compound be experimentally verified under the specific conditions relevant to its intended application. The methodologies and theoretical considerations presented herein serve as a valuable starting point for such investigations, ensuring the safe and effective use of this important chemical intermediate.

Navigating the Solubility Landscape of 1H-Indole-2-methanol: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 1H-Indole-2-methanol, a crucial parameter for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature, this document provides a robust framework for its determination. By outlining predictive principles and detailing standardized experimental protocols, this guide equips researchers with the necessary tools to assess the solubility of this compound, facilitating its application in synthesis, purification, formulation, and biological screening.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses both polar and non-polar characteristics. The indole ring system contributes to its non-polar nature, while the hydroxyl (-OH) and amine (-NH) groups provide sites for hydrogen bonding, imparting polarity. Based on these structural features, a qualitative prediction of its solubility in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of both donating and accepting hydrogen bonds, which facilitates the dissolution of the polar hydroxyl and amine groups. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The highly polar nature and strong hydrogen bond accepting capability of DMSO can effectively solvate the this compound molecule. |

| Acetonitrile (ACN) | Moderate | Its polarity and ability to accept hydrogen bonds suggest good solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate to Low | The non-polar indole ring should allow for some solubility, but the polar functional groups may limit it. |

| Toluene | Low | The aromatic nature of toluene can interact with the indole ring, but the significant difference in polarity will likely limit solubility. | |

| Hexanes | Very Low | As a highly non-polar solvent, it is unlikely to effectively solvate the more polar this compound. |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a standardized experimental protocol is necessary. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound in various organic solvents.

1. Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of appropriately sized, sealable containers (e.g., glass vials). The presence of undissolved solid at the end of the experiment is crucial.

-

To each container, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

-

Securely seal the containers to prevent any solvent evaporation during the experiment.

2. Equilibration:

-

Place the sealed containers in a constant temperature environment, such as a thermostatically controlled shaker or water bath. A standard temperature for solubility determination is 25 °C (298.15 K).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. The agitation should be vigorous enough to keep the solid suspended.

3. Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifugation is the preferred method. Centrifuge the samples at a sufficient speed and duration to obtain a clear supernatant.

-

Alternatively, filtration using a syringe filter (e.g., 0.22 µm PTFE) can be employed, ensuring the filter material is compatible with the organic solvent.

4. Quantification:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the analyte in the sample.

5. Calculation:

-

Calculate the solubility of this compound in the specific solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken

The following diagram illustrates the general workflow for this experimental protocol.

Conclusion

Theoretical Exploration of 1H-Indole-2-methanol's Electronic Landscape: A Technical Guide

Abstract

1H-Indole-2-methanol, an important derivative of the indole scaffold, is a key structural motif in numerous biologically active compounds. A profound understanding of its electronic properties is paramount for the rational design of novel therapeutics and functional materials. This technical guide delineates a comprehensive theoretical framework for characterizing the electronic structure of this compound. By leveraging Density Functional Theory (DFT), this paper presents a detailed analysis of its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution. Standard computational and experimental protocols are detailed to provide a reproducible methodology for further investigation. All quantitative data, representing typical expected values from DFT calculations, are summarized for clarity and comparative analysis.

Introduction

The indole ring system is a cornerstone in medicinal chemistry, forming the core of essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin. The substituent at the 2-position of the indole ring significantly modulates its electronic and, consequently, its biological properties. This compound, featuring a hydroxymethyl group, presents a unique combination of aromaticity, hydrogen bonding capability, and conformational flexibility.

Theoretical and computational chemistry provide powerful tools to elucidate the electronic characteristics that govern the reactivity and interaction of such molecules at a sub-atomic level. This guide focuses on the application of Density Functional Theory (DFT), a robust quantum chemical method, to investigate the electronic properties of this compound. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical, as their gap is a determinant of molecular reactivity and the ability to participate in charge transfer processes.[1] Furthermore, the distribution of electron density, visualized through the Molecular Electrostatic Potential (MEP) and quantified by Mulliken population analysis, offers insights into electrophilic and nucleophilic sites, governing non-covalent interactions.

This document serves as a technical resource, providing both the theoretical foundation and practical protocols for the computational and spectroscopic analysis of this compound, thereby aiding in its potential application in drug discovery and materials science.

Computational and Experimental Methodologies

Computational Protocol: Density Functional Theory (DFT)

The following protocol outlines a standard and widely adopted methodology for the theoretical investigation of indole derivatives.[2][3]

-

Software: All quantum chemical calculations are performed using the Gaussian 16 suite of programs.

-

Initial Geometry: The initial 3D structure of this compound (C₉H₉NO) is constructed using GaussView 6.[4]

-

Geometry Optimization: The molecular geometry is optimized in the gas phase using DFT. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed, which has demonstrated reliability for organic molecules. The 6-311++G(d,p) basis set is used to provide a good balance between accuracy and computational cost, incorporating diffuse functions and polarization for a better description of electron distribution.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms a stable equilibrium geometry.

-

Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine key electronic properties. This includes:

-

Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are calculated. The energy gap (ΔE = ELUMO - EHOMO) is subsequently determined.

-

Mulliken Population Analysis: Atomic charges are calculated to understand the charge distribution across the molecule.[5]

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify sites prone to electrophilic and nucleophilic attack.

-

Experimental Protocol: Spectroscopic Analysis

To correlate theoretical findings with experimental data, the following standard spectroscopic protocols are suggested.

-

UV-Visible (UV-Vis) Spectroscopy:

-

Instrumentation: A Perkin Elmer Lambda Spectrometer or equivalent is used.[6]

-

Sample Preparation: A stock solution of this compound is prepared by dissolving the compound in spectroscopic grade methanol to a concentration of 1x10⁻³ M. Serial dilutions are performed to obtain a final concentration of 1x10⁻⁵ M.

-

Measurement: The UV-Vis absorption spectrum is recorded at room temperature in a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm, using methanol as a reference blank.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Instrumentation: A spectrometer with a Universal Attenuated Total Reflectance (ATR) accessory is used.

-

Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal.

-

Measurement: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹. The spectrum is typically an average of 32 scans with a resolution of 4 cm⁻¹.

-

Results and Discussion: Electronic Properties

The following sections present the anticipated theoretical data for this compound, based on the computational protocol described.

Molecular Geometry

The optimization of the molecular structure is the foundational step for all subsequent electronic property calculations. The key bond lengths and angles of the indole ring and its substituent are crucial for understanding its steric and electronic nature.

A diagram illustrating the computational workflow is provided below.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C2-C3 | 1.39 Å |

| N1-C2 | 1.38 Å | |

| C8-N1 | 1.40 Å | |

| C2-C9 | 1.51 Å | |

| C9-O10 | 1.43 Å | |

| Bond Angles | C3-C2-N1 | 109.5° |

| N1-C2-C9 | 125.0° |

| | C2-C9-O10 | 112.0° |

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is associated with the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and ease of electronic excitation.[3]

The logical relationship between FMOs and molecular properties is depicted below.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.25 |

| HOMO-LUMO Energy Gap | ΔE | 5.60 |

| Ionization Potential | I = -EHOMO | 5.85 |

| Electron Affinity | A = -ELUMO | 0.25 |

| Chemical Hardness | η = (I-A)/2 | 2.80 |

| Electronegativity | χ = (I+A)/2 | 3.05 |

The HOMO is typically localized over the π-system of the indole ring, indicating this is the primary site for electron donation. The LUMO is also distributed over the aromatic system, suggesting that electronic transitions are primarily of the π → π* character. The relatively large energy gap of 5.60 eV suggests that this compound is a kinetically stable molecule.

Mulliken Atomic Charges and Molecular Electrostatic Potential (MEP)

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering a quantitative view of the intramolecular charge distribution.[5][7] The MEP surface complements this by providing a qualitative, visual representation of the charge landscape. On an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack.

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms of this compound.

| Atom | Element | Mulliken Charge (a.u.) |

|---|---|---|

| N1 | Nitrogen | -0.45 |

| C2 | Carbon | +0.20 |

| C3 | Carbon | -0.15 |

| C9 | Carbon (CH₂) | +0.10 |

| O10 | Oxygen | -0.60 |

| H (N1-H) | Hydrogen | +0.35 |

| H (O10-H) | Hydrogen | +0.42 |

The analysis indicates a significant negative charge on the oxygen (O10) and nitrogen (N1) atoms, making them the primary centers for electrophilic attack and hydrogen bond acceptance. The hydrogen atoms attached to these heteroatoms (N1-H and O10-H) are highly positive, identifying them as the principal sites for nucleophilic attack and hydrogen bond donation. The MEP surface would visually confirm these findings, with intense red regions around the oxygen and nitrogen atoms and strong blue regions around the acidic protons.

Conclusion

This technical guide has detailed a robust theoretical framework for the comprehensive analysis of the electronic properties of this compound using Density Functional Theory. The outlined computational and experimental protocols provide a clear and reproducible methodology for researchers. The presented data, representing expected values from high-level calculations, highlights the molecule's electronic structure, including its frontier molecular orbitals, charge distribution, and potential reactive sites. The significant HOMO-LUMO gap suggests high stability, while the atomic charge distribution points to the heteroatoms and their attached protons as key sites for intermolecular interactions. This foundational knowledge is crucial for professionals in drug development and materials science, enabling a more informed approach to the design and synthesis of new functional molecules based on the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-Indole-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1H-Indole-2-methanol, a valuable building block in medicinal chemistry and drug development. Two common and effective methods are presented: the reduction of an indole-2-carboxylate ester using a powerful hydride reagent, and the milder reduction of an indole-2-carbaldehyde. These protocols are designed to be clear, concise, and reproducible in a standard laboratory setting.

Comparative Data of Synthesis Protocols

The following table summarizes the quantitative data for the two primary methods of synthesizing this compound, along with the synthesis of the necessary precursors.

| Parameter | Method A: Precursor Synthesis (Ethyl Indole-2-carboxylate) | Method A: Final Product (LAH Reduction) | Method B: Precursor Synthesis (Indole-2-carbaldehyde) | Method B: Final Product (NaBH₄ Reduction) |

| Starting Material | o-Nitrotoluene, Diethyl oxalate | Ethyl Indole-2-carboxylate | This compound | Indole-2-carbaldehyde |

| Key Reagents | Potassium, Ethanol, Ether | Lithium aluminum hydride (LAH), THF | Activated manganese dioxide (MnO₂), Dichloromethane (DCM) | Sodium borohydride (NaBH₄), Methanol |

| Reaction Temperature | Reflux | 0 °C to Room Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | Not specified | ~30 minutes | 24 hours | ~1 hour |

| Product Yield | 60-70% | High (quantitative) | High | High (quantitative) |

| Product M.P. | 105-106 °C | 72-78 °C | 138-140 °C | 72-78 °C |

Experimental Protocols

Method A: Synthesis via Lithium Aluminum Hydride Reduction of Ethyl Indole-2-carboxylate

This method involves two main stages: the synthesis of the starting ester, ethyl indole-2-carboxylate, followed by its reduction to this compound.

Stage 1: Synthesis of Ethyl Indole-2-carboxylate [1]

This procedure is adapted from Organic Syntheses, a reliable source for reproducible chemical preparations.[1]

-

Preparation of Potassium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add 39 g (1.0 mole) of potassium to 500 ml of absolute ethanol. Heat the mixture to reflux until all the potassium has dissolved.

-

Reaction with Diethyl Oxalate and o-Nitrotoluene: To the cooled potassium ethoxide solution, add 2.5 L of anhydrous ether. With stirring, add 146 g (1.0 mole) of diethyl oxalate, followed by 137 g (1.0 mole) of o-nitrotoluene after 10 minutes.

-

Work-up and Isolation: Stir the mixture for 1 hour, then add 500 ml of water. Separate the aqueous layer and wash the ether layer with water. Acidify the combined aqueous layers with hydrochloric acid. The resulting precipitate is ethyl o-nitrophenylpyruvate.

-

Reductive Cyclization: Dissolve the crude ethyl o-nitrophenylpyruvate in 1.5 L of glacial acetic acid and add 20 g of 5% palladium on carbon catalyst. Hydrogenate the mixture at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed.

-

Final Product Isolation: Remove the catalyst by filtration. Add 3 L of water to the filtrate with stirring to precipitate the ethyl indole-2-carboxylate as a yellow solid. Filter the solid, wash with water, and dry. The yield is typically 60-70%.

Stage 2: Reduction to this compound [2]

-

Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Addition of Ester: Dissolve ethyl indole-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension with stirring, maintaining the temperature at 0 °C.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Cool the mixture back to 0 °C and cautiously add water dropwise to quench the excess LAH, followed by a 15% sodium hydroxide solution and then more water.

-

Work-up and Isolation: Filter the resulting white precipitate and wash it thoroughly with ether. Combine the organic filtrates, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield this compound, which can be further purified by crystallization.

Method B: Synthesis via Sodium Borohydride Reduction of Indole-2-carbaldehyde

This method involves the oxidation of the target alcohol to an intermediate aldehyde, which is then reduced back to the desired product using a milder reducing agent.

Stage 1: Synthesis of Indole-2-carbaldehyde

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane (DCM).

-

Oxidation: Add activated manganese dioxide (5-10 equivalents) to the solution in portions with vigorous stirring.

-

Reaction Monitoring: Stir the suspension at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with DCM. Evaporate the solvent from the combined filtrates to yield indole-2-carbaldehyde.

Stage 2: Reduction to this compound

-

Reaction Setup: Dissolve indole-2-carbaldehyde (1.0 equivalent) in methanol and cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (1.1 equivalents) to the solution in small portions with stirring.

-

Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by the slow addition of water.

-

Work-up and Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield this compound.

Visualizations

Overall Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Hydride Reduction of an Ester

Caption: Mechanism of ester reduction with lithium aluminum hydride.

References

Application Notes and Protocols for 1H-Indole-2-methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-2-methanol is a versatile, bifunctional building block in organic synthesis, prized for its indole core and reactive primary alcohol. This structure serves as a valuable scaffold for the synthesis of a wide array of complex heterocyclic compounds, pharmaceutical intermediates, and materials for applications such as organic light-emitting diodes (OLEDs). The hydroxyl group can readily undergo oxidation, etherification, and conversion to halides, opening pathways to diverse functionalization at the 2-position of the indole ring. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound.

Key Synthetic Applications

The strategic location of the hydroxymethyl group on the indole ring allows for a variety of synthetic manipulations, making this compound a cornerstone for the elaboration of the indole core. Key applications include its use as a precursor for:

-

Heterocycle Synthesis: Serving as a key component in cascade reactions to form fused ring systems.

-

Oxidation to Aldehydes: Providing access to the synthetically important 1H-indole-2-carbaldehyde.

-

Etherification: Allowing for the introduction of various alkyl or aryl groups at the 2-position.

-

Halogenation and Nucleophilic Substitution: Enabling the introduction of a wide range of nucleophiles.

I. Synthesis of Oxazino[4,3-a]indoles

A significant application of this compound is in the cascade addition-cyclization reaction with vinyl sulfonium salts to afford Oxazino[4,3-a]indoles. These fused heterocyclic systems are of interest in medicinal chemistry.

Reaction Scheme:

Caption: Synthesis of Oxazino[4,3-a]indole.

Experimental Protocol

Synthesis of 3,4-dihydro-1H-[1][2]oxazino[4,3-a]indole

To a stirred solution of this compound (73.6 mg, 0.5 mmol) in dichloromethane (CH₂Cl₂, 10 mL) at 0 °C is added a base (e.g., a hindered amine base, 1.2 equivalents). After 10 minutes, a solution of diphenylvinylsulfonium salt (e.g., diphenylvinylsulfonium triflate, 0.6 mmol) in CH₂Cl₂ (10 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Quantitative Data

| Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 3,4-dihydro-1H-[1][2]oxazino[4,3-a]indole | This compound | Diphenylvinylsulfonium triflate, Base | CH₂Cl₂ | 2-4 | 0 to RT | High |

II. Oxidation to 1H-Indole-2-carbaldehyde

The oxidation of the primary alcohol of this compound provides 1H-indole-2-carbaldehyde, a crucial intermediate for the synthesis of various indole alkaloids and other complex molecules. Activated manganese dioxide (MnO₂) is a common and effective oxidant for this transformation.[2]

Reaction Scheme:

Caption: Oxidation of this compound.

Experimental Protocol

Synthesis of 1H-indole-2-carbaldehyde

To a solution of this compound (1.47 g, 10 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (100 mL), activated manganese dioxide (10 equivalents, 8.7 g, 100 mmol) is added. The resulting suspension is stirred vigorously at room temperature. The reaction progress is monitored by TLC. Upon completion (typically 24-48 hours), the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The celite pad is washed with additional solvent. The combined filtrates are concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or silica gel column chromatography.

Quantitative Data

| Product | Starting Material | Oxidant | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1H-Indole-2-carbaldehyde | This compound | Activated MnO₂ | Dichloromethane | 24-48 | Room Temp. | Good to High |

III. O-Alkylation (Etherification)

The hydroxyl group of this compound can be readily converted to an ether via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Reaction Scheme:

References

Application Notes and Protocols: 1H-Indole-2-methanol as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are a well-established class of fluorophores, forming the basis for the intrinsic fluorescence of tryptophan in proteins and serving as the core scaffold for numerous synthetic fluorescent probes.[1][2] The indole ring system exhibits fluorescence that is highly sensitive to the local environment, making it an attractive candidate for the development of probes that can report on changes in polarity, pH, and the presence of specific analytes.[1][2] 1H-Indole-2-methanol, a simple substituted indole, represents a potential starting point for the development of novel fluorescent probes. While comprehensive photophysical data for this compound is not extensively documented in scientific literature, its structural similarity to other fluorescent indoles suggests it may possess useful properties.

These application notes provide a framework for the characterization and potential application of this compound as a fluorescent probe. The protocols outlined below are generalized for the investigation of a novel fluorescent compound and can be adapted for specific research needs.

1. Physicochemical Properties of this compound

A summary of the known properties of this compound is presented in Table 1. These data are essential for sample preparation and for designing experiments.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [3][4] |

| Molecular Weight | 147.17 g/mol | [3][4] |

| Appearance | White to light yellow to tan solid | [5] |

| Melting Point | 72-78 °C | [3][5] |

| CAS Number | 24621-70-3 | [3][4] |

2. Hypothetical Application: pH Sensing

The nitrogen atom in the indole ring can be protonated or deprotonated depending on the pH of the surrounding medium. This can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule.[2] Therefore, a potential application of this compound is as a fluorescent probe for pH. It is hypothesized that changes in pH will lead to shifts in the fluorescence emission spectrum or changes in fluorescence intensity, which can be calibrated to provide a quantitative measure of pH.

3. Experimental Protocols

The following protocols provide a detailed methodology for the characterization and application of a novel fluorescent probe, using this compound as the example compound.

3.1. Protocol for Photophysical Characterization

This protocol describes the steps to determine the fundamental photophysical properties of this compound.

3.1.1. Materials

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dimethyl sulfoxide)

-

Quinine sulfate (for quantum yield determination)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

3.1.2. Procedure

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a chosen solvent (e.g., ethanol).

-

Absorption Spectroscopy:

-

Dilute the stock solution to a concentration that gives an absorbance maximum between 0.1 and 1.0.

-

Record the absorption spectrum from 200 to 600 nm.

-

The wavelength of maximum absorbance (λ_abs) should be noted.

-

-

Emission Spectroscopy:

-

Using the same diluted solution, excite the sample at its λ_abs.

-

Record the emission spectrum from the excitation wavelength +10 nm to 700 nm.

-

The wavelength of maximum emission (λ_em) should be identified.

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a series of dilutions of the sample and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, quantum yield = 0.54) with absorbances less than 0.1 at the excitation wavelength.

-

Measure the absorbance and integrated fluorescence intensity for each dilution.

-

Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_std * (slope_sample / slope_std) * (n_sample² / n_std²) where slope is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

3.1.3. Hypothetical Data Presentation

The results of the photophysical characterization should be summarized in a table for clarity.

| Parameter | Value (Hypothetical) |

| λ_abs (in Ethanol) | 280 nm |

| λ_em (in Ethanol) | 350 nm |

| Stokes Shift | 70 nm |

| Molar Extinction Coefficient (ε) | 5,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.15 |

3.2. Protocol for pH Titration

This protocol details the investigation of the pH-dependent fluorescence of this compound.

3.2.1. Materials

-

This compound stock solution (1 mM in ethanol)

-

A series of buffers with a wide range of pH values (e.g., pH 2 to 12)

-

Fluorometer

-

pH meter

3.2.2. Procedure

-

Prepare a series of solutions with a final concentration of 10 µM this compound in different pH buffers. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%).

-

For each solution, measure the fluorescence emission spectrum, exciting at the λ_abs determined previously.

-

Plot the fluorescence intensity at the λ_em as a function of pH.

-

If a ratiometric response is observed (i.e., a shift in the emission maximum), plot the ratio of fluorescence intensities at two different wavelengths as a function of pH.

-

The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

4. Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for characterizing a novel fluorescent probe.

Caption: A generalized workflow for the synthesis and characterization of a novel fluorescent probe.

4.2. Hypothetical Signaling Pathway

This diagram illustrates a hypothetical scenario where an indole-based pH probe could be used to monitor changes in intracellular pH resulting from a signaling cascade.

References

- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 90 24621-70-3 [sigmaaldrich.com]

- 4. (1H-indol-2-yl)methanol | C9H9NO | CID 98783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

protocol for the synthesis of oxazino[4,3-a]indoles from 1H-Indole-2-methanol

Application Note: The synthesis of oxazino[4,3-a]indoles from 1H-indole-2-methanol derivatives represents a significant pathway for the development of novel therapeutic agents and functional materials. This heterocyclic scaffold is a core component in various biologically active molecules with potential applications in drug discovery, including anticancer, antidepressant, and neuroprotective agents.[1][2] The protocol outlined below describes an efficient cascade addition-cyclization reaction to construct the oxazino[4,3-a]indole framework.

This method provides a versatile and high-yielding route to a variety of substituted oxazino[4,3-a]indoles, making it a valuable tool for medicinal chemists and materials scientists. The reaction is typically carried out under mild conditions and demonstrates good functional group tolerance.

Experimental Protocols

This section provides a detailed methodology for the synthesis of oxazino[4,3-a]indoles, beginning with the preparation of the precursor, (1H-indol-2-yl)methanol, followed by the cyclization to the desired heterocyclic system.

Part 1: Synthesis of (1H-indol-2-yl)methanol (Starting Material)

This procedure outlines the reduction of a suitable indole-2-carboxylate to the corresponding alcohol.

Materials:

-

Indole-2-carboxylate derivative

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF)

-

20% aqueous Potassium Hydroxide (KOH)

-

Brine

-

Magnesium sulfate (MgSO4)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

Procedure:

-

In a two-necked flask under a nitrogen atmosphere, suspend Lithium aluminum hydride (15.6 mmol) in freshly distilled THF (20 mL).

-

Cool the suspension to 0 °C using an ice bath.

-

Carefully add the crude indole-2-carboxylate (10.0 mmol) portion-wise to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Quench the reaction by the sequential addition of THF (20 mL) and 20% aqueous KOH (1.1 mL).

-

Stir the resulting mixture for 10 minutes.

-

Filter the mixture through a Buchner funnel and extract the collected salts with refluxing THF (20 mL).

-

Combine the organic filtrates, wash with brine, and dry over MgSO4.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a petroleum ether/EtOAc (5/1) mixture as the eluent to afford the pure (1H-indol-2-yl)methanol.[3]

Part 2: Synthesis of 3,4-dihydro-1H-[1][3]oxazino[4,3-a]indole

This procedure details the cascade addition-cyclization reaction of (1H-indol-2-yl)methanol with a vinyl sulfonium salt to yield the target oxazino[4,3-a]indole.[3][4][5]

Materials:

-

(1H-indol-2-yl)methanol derivative (0.5 mmol)

-

Diphenylvinylsulfonium salt (0.6 mmol)

-

Potassium hydroxide (KOH) (1.25 mmol)

-

Dichloromethane (CH2Cl2)

Procedure:

-